molecular formula C9H8FN3O5S B13564125 -azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid

-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid

Cat. No.: B13564125
M. Wt: 289.24 g/mol
InChI Key: MZVQWQMVSWDMRK-QMMMGPOBSA-N
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Description

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid is a synthetic organic compound with a unique structure that includes an azido group, a fluorosulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid. This intermediate is then subjected to azidation using sodium azide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorosulfonyl group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The fluorosulfonyl group can interact with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid: Similar structure but with an amino group instead of an azido group.

    Dichloroaniline: Contains an aniline ring with chlorine substituents, used in the production of dyes and herbicides.

Properties

Molecular Formula

C9H8FN3O5S

Molecular Weight

289.24 g/mol

IUPAC Name

(2S)-2-azido-3-(4-fluorosulfonyloxyphenyl)propanoic acid

InChI

InChI=1S/C9H8FN3O5S/c10-19(16,17)18-7-3-1-6(2-4-7)5-8(9(14)15)12-13-11/h1-4,8H,5H2,(H,14,15)/t8-/m0/s1

InChI Key

MZVQWQMVSWDMRK-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N=[N+]=[N-])OS(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N=[N+]=[N-])OS(=O)(=O)F

Origin of Product

United States

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